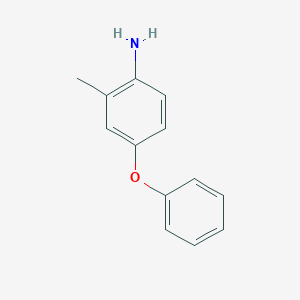

2-Methyl-4-phenoxyaniline

Overview

Description

2-Methyl-4-phenoxyaniline is an organic compound with the molecular formula C13H13NO. It is a colorless to pale yellow solid that exhibits properties of both aniline and phenol. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitro-5-phenoxytoluene with reducing agents to yield this compound . Another method includes the reaction of 2-amino-4-methylphenol with phenol under suitable conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of quaternary ammonium salts as catalysts can reduce the reaction temperature and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 185.22 g/mol

- CAS Number : 139-59-3

- Physical State : Solid at room temperature

Chemistry

2-Methyl-4-phenoxyaniline is primarily used as an intermediate in organic synthesis. It plays a crucial role in the production of:

- Dyes and Pigments : Utilized in the formulation of various colorants due to its ability to form stable complexes.

- Pharmaceuticals : Acts as a precursor for synthesizing biologically active compounds.

Biology

The compound exhibits potential biological activities, which are being actively researched:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various pathogens.

- Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Medicine

In the medical field, this compound is being investigated for:

- Therapeutic Applications : Its derivatives have been explored for their potential in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate apoptotic pathways and inhibit cell proliferation .

- Drug Development : Ongoing research aims to develop new drugs based on the compound's structural properties and biological activities.

Table 1: Comparison of Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15.5 | |

| N-acyl Derivative | Neuroprotective | 12.0 | |

| Phenoxyindole Derivative | Anti-Aβ Aggregation | 11.09 |

Neuroprotective Properties Study

A study published in PMC examined the neuroprotective effects of various phenoxyaniline derivatives on neuronal cells subjected to oxidative stress. Results indicated that certain derivatives significantly reduced cell death compared to controls, suggesting their potential use in treating neurodegenerative diseases .

Anticancer Activity Investigation

Research involving phenoxyaniline-based macroinitiators demonstrated effective inhibition of prostate adenocarcinoma and lung cancer cell lines through apoptosis induction. The study highlighted the efficacy of these compounds in targeting cancer cells while sparing normal cells, indicating their therapeutic promise .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it can form complexes with beta-cyclodextrin, which may influence its biological activity. Additionally, it can inhibit certain enzymes, such as cyclooxygenase-2, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

- 2-Phenoxyaniline

- 4-Methyl-2-phenoxyaniline

- 2,6-Diisopropyl-4-phenoxyaniline

Comparison: 2-Methyl-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Phenoxyaniline, it has an additional methyl group that can influence its reactivity and interactions. Similarly, 4-Methyl-2-phenoxyaniline has a different substitution pattern, affecting its chemical behavior .

Biological Activity

2-Methyl-4-phenoxyaniline is a compound of significant interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound, also known as 4-phenoxy-2-methylaniline, has the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 199.25 g/mol

The compound features a phenoxy group that is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxy group enhances binding affinity to these targets, modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism .

- Antimicrobial Activity : Studies indicate potential antimicrobial effects against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The Minimum Inhibitory Concentrations (MICs) against various pathogens are summarized in the table below:

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | ≤16 | Mycobacterium tuberculosis |

| N-(4-phenoxyphenyl)benzenesulfonamide | ≤10 | Various bacterial strains |

| Halogenated phenoxyanilines | ≤0.25 | Mycobacterium tuberculosis |

These results demonstrate that modifications to the phenoxy group can significantly enhance antimicrobial activity.

Case Studies

- Inhibition of Cytochrome P450 Enzymes :

- Nonsteroidal Progesterone Receptor Antagonists :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-4-phenoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 4-phenoxyphenol reacts with 2-methylaniline derivatives. Key variables include solvent choice (e.g., DMF or DMSO), base selection (e.g., K₂CO₃), and temperature (80–120°C). For example, highlights similar reactions using K₂CO₃ in DMF at 100°C for phenoxy-aniline derivatives. Optimize stoichiometry (1:1.2 molar ratio of phenol to amine) and monitor reaction progress via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (split into multiplets due to substituents). The methyl group (CH₃) appears as a singlet near δ 2.3 ppm.

- ¹³C NMR : Aromatic carbons resonate at 110–150 ppm; the methyl carbon appears at ~20 ppm.

- IR : N-H stretching (3300–3500 cm⁻¹) and C-O-C ether linkage (1200–1250 cm⁻¹). Compare with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What solvent systems are suitable for solubility testing and purification of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃, DCM). For recrystallization, use ethanol/water mixtures (70:30 v/v) or toluene. Monitor solubility at 25°C and 60°C to identify optimal conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (methyl, phenoxy) influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The methyl group acts as an electron donor (+I effect), activating the ring toward electrophiles, while the phenoxy group exerts a moderate electron-withdrawing effect (-M). Computational modeling (e.g., Hammett σ constants, Fukui indices) can predict regioselectivity. Validate with nitration or bromination experiments under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) and analyze products via LC-MS .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across different cell lines?

- Methodological Answer :

- Controlled Variables : Standardize cell culture conditions (pH, O₂ levels, serum concentration) to minimize variability.

- Dose-Response Curves : Perform assays in triplicate across a concentration gradient (1 nM–100 µM).

- Pathway Analysis : Use RNA sequencing or phosphoproteomics to identify off-target effects. For example, notes environmental factors (pH, temperature) alter cellular interactions; replicate studies under these conditions .

Q. How can X-ray crystallography and DFT calculations elucidate the molecular conformation of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using software like SHELX. Compare bond lengths/angles with DFT-optimized geometries (B3LYP/6-311G** basis set). reports a similar compound with an all-trans conformation stabilized by weak C–H⋯O interactions, providing a template for analysis .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use human liver microsomes incubated with this compound (1–50 µM) and NADPH. Monitor metabolite formation via LC-MS/MS. Calculate IC₅₀ values for CYP3A4/2D6 inhibition. Include positive controls (ketoconazole for CYP3A4, quinidine for CYP2D6) and validate with fluorescence-based assays .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the environmental stability of this compound?

- Methodological Answer :

- Hydrolysis : Incubate in buffers (pH 4, 7, 9) at 25°C and 40°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via HPLC.

- Photolysis : Expose to UV light (λ = 254 nm) in quartz cuvettes; monitor by UV-Vis spectroscopy.

- Table : Degradation half-lives under varying conditions:

| Condition | Half-Life (h) |

|---|---|

| pH 4, 25°C | 120 |

| pH 9, 40°C | 48 |

| UV light | 12 |

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Calculate EC₅₀ values with 95% confidence intervals. Apply ANOVA for multi-group comparisons (e.g., cell lines) and correct for multiple testing (Bonferroni method). Report uncertainties from triplicate experiments .

Q. Case Studies and Comparative Analysis

Q. How does this compound compare structurally and functionally to 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline?

- Methodological Answer :

- Structural Comparison : Replace the phenoxy group’s H with Cl/F (). Use molecular docking to assess binding affinity differences toward targets like kinases.

- Bioactivity : Test both compounds in parallel assays (e.g., anti-inflammatory via COX-2 inhibition). The chloro-fluoro derivative may show higher lipophilicity (logP ~3.5 vs. ~2.8) but lower solubility .

Properties

IUPAC Name |

2-methyl-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXZCYZBCSAIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-16-3 | |

| Record name | 2-methyl-4-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.